![molecular formula C16H18F2N4 B6460615 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549012-25-9](/img/structure/B6460615.png)
3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
The compound “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves designing, synthesizing, and characterizing by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
- Voriconazole Derivatives : Researchers have explored derivatives of voriconazole, an antifungal drug. One such derivative is 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5… . These compounds may offer improved efficacy or reduced side effects for treating fungal infections.
- Suzuki Cross-Coupling : 3,4-Difluorophenylboronic acid can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides to create fluorinated biaryl derivatives . These compounds find applications in materials science and drug discovery.
- Several derivatives of 3-(2,4-difluorophenyl)propionic acid have been evaluated for their antioxidant activity. Notably, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited significant activity .
- Paliperidone Synthesis : 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, an intermediate in paliperidone synthesis, plays a crucial role in the production of this antipsychotic medication .
- Functional Group Exploration : The compound’s fluorine atoms contribute to its unique reactivity. Researchers investigate its behavior in various reactions, including nucleophilic substitutions, palladium-catalyzed processes, and more .
- Hydroxymethylation : The compound can undergo photoredox-catalyzed hydroxymethylation, leading to interesting derivatives. For example, VN-CHO (VN = 3-(2,4-difluorophenyl)propionic acid) was obtained through this process .
Antifungal Agents
Fluorinated Biaryl Synthesis
Antioxidant Screening
Pharmaceutical Intermediates
Organofluorine Chemistry
Photoredox-Catalyzed Transformations
Mechanism of Action
Target of Action
The primary targets of the compound “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” are currently unknown . It’s worth noting that compounds with a similar structure, such as those containing a piperazine ring, have been found in a variety of biologically active compounds for various disease states .
Mode of Action
Based on its structural similarity to other piperazine-containing compounds, it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Piperazine derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Piperazine derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . .
Safety and Hazards
Future Directions
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHAVAOXHTAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine |
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